2-(4-chloro-3-ethylphenoxy)-N-(furan-2-ylmethyl)ethanamine;oxalic acid
Overview
Description
2-(4-chloro-3-ethylphenoxy)-N-(furan-2-ylmethyl)ethanamine;oxalic acid is a useful research compound. Its molecular formula is C17H20ClNO6 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
The exact mass of the compound [2-(4-chloro-3-ethylphenoxy)ethyl](2-furylmethyl)amine oxalate is 369.0979151 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Reactivity
- Research on the reactivity of 2,4-difunctional esters of 5-tert-butylfuran-3-carboxylic acid with nucleophilic reagents shows the potential for creating a variety of furan-containing molecules, which are valuable in pharmaceutical and material science applications. These reactions highlight the versatility of furan derivatives in organic synthesis, possibly offering a context for the reactivity and applications of furan-containing compounds similar to “2-(4-chloro-3-ethylphenoxy)ethylamine oxalate” (Pevzner, 2003).
Catalysis and Mechanistic Chemistry
- Studies on one-electron oxidation of hydrogen-bonded phenols have provided insights into the mechanistic aspects of proton-coupled electron transfer (PCET), a fundamental process in catalysis and biochemistry. This research can help understand the oxidative processes involving phenolic compounds and their derivatives, potentially relating to the oxidative behaviors of complex amines and phenols (Rhile & Mayer, 2004).
Material Science and Polymer Chemistry
- The exploration of phloretic acid as an alternative to phenolation for the elaboration of polybenzoxazine provides a glance into the development of renewable materials with specific thermal and mechanical properties. This research underscores the importance of phenolic and furan derivatives in creating advanced materials with potential applications in various industries (Trejo-Machin et al., 2017).
Biochemistry and Enzyme Mimicry
- The study on the amine oxidase-like activity of polyphenols, which can convert amines to aldehydes in the presence of metal ions, highlights the biomimetic potential of polyphenolic structures. This suggests that complex organic compounds, including those with furan and phenol groups, may exhibit catalytic activities that mimic natural enzymes, offering applications in biosensing and bio-catalysis (Akagawa & Suyama, 2001).
Drug Delivery and Biomedical Applications
- The development of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for drug delivery showcases the application of complex organic compounds in creating responsive materials for biomedical applications. This research exemplifies how derivatives of phenolic and ether compounds can be utilized to engineer smart materials for controlled drug release, potentially relevant to the functionalities present in “2-(4-chloro-3-ethylphenoxy)ethylamine oxalate” (Karimi et al., 2018).
These studies illustrate the broad scientific interest in compounds with functionalities similar to “2-(4-chloro-3-ethylphenoxy)ethylamine oxalate,” highlighting their applications in organic synthesis, catalysis, material science, biochemistry, and drug delivery systems.
Properties
IUPAC Name |
2-(4-chloro-3-ethylphenoxy)-N-(furan-2-ylmethyl)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2.C2H2O4/c1-2-12-10-13(5-6-15(12)16)19-9-7-17-11-14-4-3-8-18-14;3-1(4)2(5)6/h3-6,8,10,17H,2,7,9,11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXBOQCZSPIXOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCNCC2=CC=CO2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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